10,10-difluoro TXA2
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Overview
Description
10,10-Difluoro Thromboxane A2 is a synthetic organic compound with the molecular formula C21H32F2O4. It is a stable derivative of Thromboxane A2, a naturally occurring compound involved in platelet aggregation and vasoconstriction. The introduction of fluorine atoms at the 10th position enhances the stability and bioactivity of the compound, making it a valuable tool in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Difluoro Thromboxane A2 involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of fluorine atoms at the 10th position using a fluorinating agent.
Cyclization: Formation of the oxabicycloheptane ring structure through cyclization reactions.
Functional Group Modifications: Introduction of hydroxyl and other functional groups to achieve the desired bioactivity.
Industrial Production Methods: Industrial production of 10,10-Difluoro Thromboxane A2 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Pressure: Controlled to ensure optimal reaction rates.
Catalysts and Reagents: Selection of efficient catalysts and reagents to facilitate the reactions.
Purification: Use of chromatographic techniques to purify the final product
Chemical Reactions Analysis
Types of Reactions: 10,10-Difluoro Thromboxane A2 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups to achieve different derivatives.
Substitution: Substitution of functional groups to modify bioactivity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 10,10-Difluoro Thromboxane A2, each with unique bioactivities .
Scientific Research Applications
10,10-Difluoro Thromboxane A2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on bioactivity and stability.
Biology: Investigated for its role in platelet aggregation and vascular smooth muscle contraction.
Medicine: Potential therapeutic applications in cardiovascular diseases due to its ability to modulate platelet function and vascular tone.
Industry: Utilized in the development of new pharmaceuticals targeting thromboxane pathways .
Mechanism of Action
10,10-Difluoro Thromboxane A2 exerts its effects through the thromboxane prostanoid receptor, which is expressed in platelets, endothelial cells, macrophages, and monocytes. The binding of 10,10-Difluoro Thromboxane A2 to this receptor leads to:
Platelet Aggregation: Activation of platelets and promotion of aggregation.
Vasoconstriction: Contraction of vascular smooth muscle cells.
Intracellular Signaling: Increase in intracellular calcium levels, leading to various downstream effects
Comparison with Similar Compounds
Thromboxane A2: The natural counterpart, less stable and more prone to degradation.
U-46619: A stable analogue of prostaglandin H2, used as a reference compound in thromboxane research.
(15R)-10,10-Difluoro Thromboxane A2: A stereoisomer with different bioactivity.
Uniqueness: 10,10-Difluoro Thromboxane A2 is unique due to its enhanced stability and specific bioactivity profile. The introduction of fluorine atoms not only increases its stability but also modulates its interaction with thromboxane receptors, making it a valuable tool for studying thromboxane pathways and developing new therapeutic agents .
Properties
Molecular Formula |
C21H32F2O4 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-7,7-difluoro-3-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H32F2O4/c1-2-3-6-9-16(24)13-12-15-14-18-21(22,23)20(27-18)17(15)10-7-4-5-8-11-19(25)26/h4,7,12-13,15-18,20,24H,2-3,5-6,8-11,14H2,1H3,(H,25,26)/b7-4-,13-12+/t15-,16-,17+,18-,20+/m0/s1 |
InChI Key |
CIYZUODQUHAGKZ-SCVXEUJASA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C[C@H]2C([C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2)(F)F)O |
Canonical SMILES |
CCCCCC(C=CC1CC2C(C(C1CC=CCCCC(=O)O)O2)(F)F)O |
Origin of Product |
United States |
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